molecular formula C13H15ClN2O3S B2472744 N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)cyclopropanecarboxamide CAS No. 941994-58-7

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)cyclopropanecarboxamide

Cat. No.: B2472744
CAS No.: 941994-58-7
M. Wt: 314.78
InChI Key: OBMKSSWRSBZDMK-UHFFFAOYSA-N
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Description

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)cyclopropanecarboxamide is a complex organic compound featuring a cyclopropane carboxamide moiety linked to a chlorinated phenyl ring, which is further substituted with a dioxidoisothiazolidine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)cyclopropanecarboxamide typically involves multiple steps:

  • Formation of the Isothiazolidine Ring: : The isothiazolidine ring can be synthesized by reacting a suitable amine with sulfur dioxide and an oxidizing agent. This step requires careful control of temperature and pH to ensure the correct formation of the dioxidoisothiazolidine structure.

  • Chlorination of the Phenyl Ring: : The phenyl ring is chlorinated using reagents such as thionyl chloride or sulfuryl chloride under controlled conditions to introduce the chlorine atom at the desired position.

  • Coupling Reaction: : The chlorinated phenyl ring is then coupled with the isothiazolidine derivative using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired intermediate.

  • Cyclopropanecarboxamide Formation: : Finally, the intermediate is reacted with cyclopropanecarboxylic acid or its derivatives under amide formation conditions, typically using a dehydrating agent like carbodiimide or a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and the use of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the isothiazolidine ring, which can be further oxidized to sulfone derivatives.

  • Reduction: : Reduction reactions can target the nitro groups (if present) or the isothiazolidine ring, converting it to a thiazolidine or other reduced forms.

  • Substitution: : The chlorinated phenyl ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium azide, thiourea, or primary amines can be used under basic or neutral conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Reduced forms of the isothiazolidine ring.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

  • Medicinal Chemistry: : It may serve as a lead compound for the development of new drugs, particularly due to its unique structural features that could interact with biological targets in novel ways.

  • Biological Research: : The compound can be used to study the effects of isothiazolidine derivatives on cellular processes, including their potential as enzyme inhibitors or modulators of signaling pathways.

  • Materials Science: : Its unique chemical structure could be exploited in the design of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The exact mechanism of action of N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)cyclopropanecarboxamide would depend on its specific application. Generally, the compound could interact with molecular targets such as enzymes or receptors through its various functional groups. The isothiazolidine ring, in particular, might form covalent bonds with nucleophilic sites on proteins, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)acetamide: Similar structure but with an acetamide group instead of a cyclopropanecarboxamide.

    N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide: Features a benzamide group, offering different steric and electronic properties.

Uniqueness

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)cyclopropanecarboxamide is unique due to the presence of the cyclopropane ring, which introduces strain and potentially enhances reactivity compared to its acetamide or benzamide analogs. This structural feature could lead to distinct biological activities and applications.

Properties

IUPAC Name

N-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O3S/c14-11-5-4-10(15-13(17)9-2-3-9)8-12(11)16-6-1-7-20(16,18)19/h4-5,8-9H,1-3,6-7H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBMKSSWRSBZDMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=C(C=CC(=C2)NC(=O)C3CC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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